molecular formula C15H13N3O4 B2701133 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide CAS No. 955631-69-3

5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide

Cat. No.: B2701133
CAS No.: 955631-69-3
M. Wt: 299.286
InChI Key: BCMYFHOEICYJFT-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.

    Formation of the carboxamide group: This can be done by reacting the oxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce dihydro-oxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)oxazole-2-carboxamide: Lacks the isoxazole moiety.

    N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide: Lacks the methoxyphenyl group.

    5-(4-hydroxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the methoxyphenyl and isoxazole moieties in 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide makes it unique. This combination may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-7-13(18-22-9)17-14(19)15-16-8-12(21-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMYFHOEICYJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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